molecular formula C24H22N2O3 B2852472 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one CAS No. 838813-04-0

1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one

Cat. No.: B2852472
CAS No.: 838813-04-0
M. Wt: 386.451
InChI Key: LIYSJJYEQVFMJQ-UHFFFAOYSA-N
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Description

1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. It is characterized by the presence of benzyloxy and hydroxyphenyl groups attached to a pyrazoline ring, making it a versatile molecule for chemical research and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one typically involves multi-step organic reactions. A common route is the condensation of substituted hydrazines with chalcones under acidic or basic conditions, followed by cyclization to form the pyrazoline ring.

Industrial Production Methods: Industrially, the synthesis can be scaled up using batch or continuous flow reactors. Optimized reaction conditions, such as temperature, pH, and solvent choice, ensure high yield and purity of the final product. Catalysts like acids or bases are often employed to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

  • Reduction: Reduction reactions may yield alcohols or amines, depending on the site of reduction.

  • Substitution: It can participate in electrophilic or nucleophilic substitution reactions, altering the substituents on the phenyl or pyrazoline rings.

Common Reagents and Conditions:

  • Oxidizing agents: potassium permanganate, chromium trioxide.

  • Reducing agents: sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: halogens, alkylating agents under various conditions (acidic, basic, or neutral).

Major Products Formed: The major products from these reactions include substituted phenyl derivatives, oxidized pyrazoline compounds, and reduced hydroxyphenyl intermediates.

Scientific Research Applications

1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is valuable in:

  • Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

  • Biology: Investigated for its potential as a biochemical probe in enzyme studies.

  • Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Industry: Utilized in the manufacture of dyes, pigments, and polymer additives.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets:

  • Molecular Targets and Pathways: It may inhibit or activate enzymes, bind to receptors, or interfere with signaling pathways. The exact mechanism depends on its structure-activity relationship (SAR) and the specific biological context in which it is used.

Comparison with Similar Compounds

When compared to other pyrazoline derivatives:

  • Unique Features: The combination of benzyloxy and hydroxyphenyl groups offers distinct steric and electronic properties, enhancing its reactivity and specificity.

  • Similar Compounds: Other related compounds include pyrazoline-3-one, chalcone derivatives, and hydrazine-based compounds, each with their unique modifications and applications.

This comprehensive overview of 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one highlights its significance and versatility in scientific research and industrial applications. Anything else I can help you with tonight?

Properties

IUPAC Name

1-[5-(4-hydroxyphenyl)-3-(4-phenylmethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-17(27)26-24(15-23(25-26)19-7-11-21(28)12-8-19)20-9-13-22(14-10-20)29-16-18-5-3-2-4-6-18/h2-14,24,28H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYSJJYEQVFMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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